molecular formula C20H15ClFN3OS B2427447 N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 933212-22-7

N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2427447
CAS RN: 933212-22-7
M. Wt: 399.87
InChI Key: LFHWTXLQXBMYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole and thiazole rings. The chlorobenzyl and fluorophenyl groups could then be added through substitution reactions. The carboxamide group could be introduced in the final step through a reaction with an appropriate amine .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl group could be substituted with other groups under the right conditions. The carboxamide group could also undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, its solubility would likely be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a derivative of the chemical , is studied for its metabolism and disposition in human subjects. It is an orexin 1 and 2 receptor antagonist developed for the treatment of insomnia. The study involves analyzing the disposition of the compound and its metabolites in blood, urine, and feces using various sophisticated techniques. The elimination of drug-related material was primarily through feces, with a notable presence of unusual metabolites in the plasma (Renzulli et al., 2011).

Clinical Study on Malignant Astrocytomas

A derivative of the chemical was used in a clinical study to evaluate its effectiveness combined with other drugs in treating supratentorial malignant astrocytomas. The study assessed the antitumor effects and reported median survival times, providing valuable insights into the clinical applications of the compound (Ikeda et al., 1996).

Research on Amyloid and FDG Imaging in Alzheimer's Disease

Research involving a derivative of the chemical in PET amyloid and FDG imaging for Alzheimer's Disease highlighted dynamic changes at different disease stages. The study provides essential data on the progression of the disease and the potential role of compounds related to N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide in diagnostic imaging (Kadir et al., 2012).

Future Directions

The study and development of new compounds like this one is a key part of fields like medicinal chemistry and materials science. Future research could explore its potential uses, optimize its synthesis, investigate its mechanism of action, and assess its safety and environmental impact .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c1-12-18(19(26)23-10-14-4-2-3-5-16(14)21)27-20-24-17(11-25(12)20)13-6-8-15(22)9-7-13/h2-9,11H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHWTXLQXBMYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.